1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylicacidhydrochloride
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Overview
Description
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to the indene ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: The amino group and the fluorine atom are introduced through substitution reactions using appropriate reagents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino and fluorine groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid: Similar structure but with an additional carboxylic acid group.
1-aminoindan-1,5-dicarboxylic acid: Another related compound with a similar indene ring system.
Uniqueness
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where fluorine’s effects are desired.
Properties
Molecular Formula |
C10H11ClFNO2 |
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Molecular Weight |
231.65 g/mol |
IUPAC Name |
1-amino-4-fluoro-2,3-dihydroindene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-8-3-1-2-7-6(8)4-5-10(7,12)9(13)14;/h1-3H,4-5,12H2,(H,13,14);1H |
InChI Key |
XENFHBDEMHTLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C(=CC=C2)F)(C(=O)O)N.Cl |
Origin of Product |
United States |
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